molecular formula C11H10Cl2F4N2O B14340094 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone CAS No. 100482-81-3

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone

Cat. No.: B14340094
CAS No.: 100482-81-3
M. Wt: 333.11 g/mol
InChI Key: INSNAKPJFGVZNH-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone is a complex organic compound with the molecular formula C5-H4-Cl2-F4-O2 It is known for its unique chemical structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone typically involves multiple steps, starting with the preparation of the butyraldehyde derivative. The process includes halogenation, hydroxylation, and the introduction of the phenylhydrazone group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to participate in various chemical reactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(dichlorofluoromethyl)-4,4-difluoro-3-hydroxybutanal
  • 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde phenylhydrazone

Uniqueness

4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

100482-81-3

Molecular Formula

C11H10Cl2F4N2O

Molecular Weight

333.11 g/mol

IUPAC Name

(4E)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-(phenylhydrazinylidene)butan-2-ol

InChI

InChI=1S/C11H10Cl2F4N2O/c12-10(14,15)9(20,11(13,16)17)6-7-18-19-8-4-2-1-3-5-8/h1-5,7,19-20H,6H2/b18-7+

InChI Key

INSNAKPJFGVZNH-CNHKJKLMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/CC(C(F)(F)Cl)(C(F)(F)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NN=CCC(C(F)(F)Cl)(C(F)(F)Cl)O

Origin of Product

United States

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